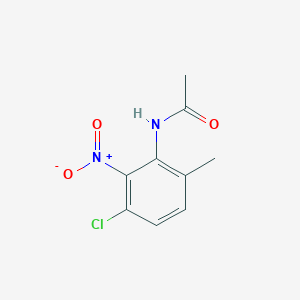
N-(3-chloro-6-methyl-2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-6-methyl-2-nitrophenyl)acetamide is an organic compound with a complex structure that includes a chloro, methyl, and nitro group attached to a phenyl ring, along with an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-6-methyl-2-nitrophenyl)acetamide typically involves the reaction of 3-chloro-6-methyl-2-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3-chloro-6-methyl-2-nitroaniline and acetic anhydride.
Reaction Conditions: The reaction is usually performed in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion.
Procedure: The 3-chloro-6-methyl-2-nitroaniline is dissolved in a suitable solvent, such as dichloromethane, and acetic anhydride is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale equipment and more efficient purification techniques. The reaction conditions are optimized to maximize yield and minimize waste. Continuous flow reactors and automated systems may be employed to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chloro-6-methyl-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, sodium hydroxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 3-chloro-6-methyl-2-aminophenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-chloro-6-methyl-2-nitrobenzoic acid and ammonia.
Applications De Recherche Scientifique
N-(3-chloro-6-methyl-2-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the effects of nitroaromatic compounds on biological systems, including their toxicity and metabolic pathways.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(3-chloro-6-methyl-2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-nitrophenyl)acetamide: Similar structure but lacks the chloro and methyl groups.
N-(4-chloro-2-nitrophenyl)acetamide: Similar structure but with different substitution pattern on the phenyl ring.
N-(3-chloro-4-methyl-2-nitrophenyl)acetamide: Similar structure with different positions of the substituents.
Uniqueness
N-(3-chloro-6-methyl-2-nitrophenyl)acetamide is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups on the phenyl ring can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
13852-52-3 |
|---|---|
Formule moléculaire |
C9H9ClN2O3 |
Poids moléculaire |
228.63 g/mol |
Nom IUPAC |
N-(3-chloro-6-methyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H9ClN2O3/c1-5-3-4-7(10)9(12(14)15)8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13) |
Clé InChI |
NMHJFCVDMZHQHI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


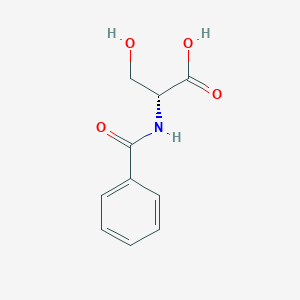
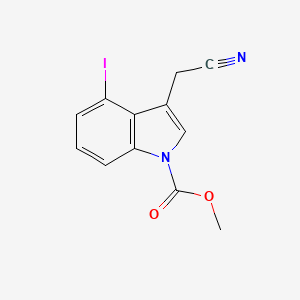
![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14142475.png)

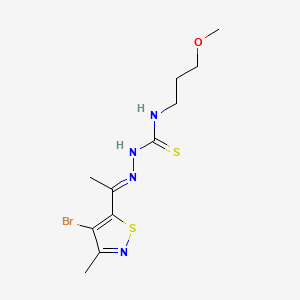

![1-(Methylthio)-4-[(phenylmethyl)thio]benzene](/img/structure/B14142495.png)
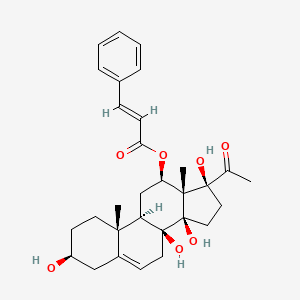
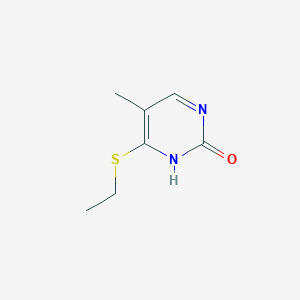

![1-(Chloromethyl)-4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene](/img/structure/B14142522.png)
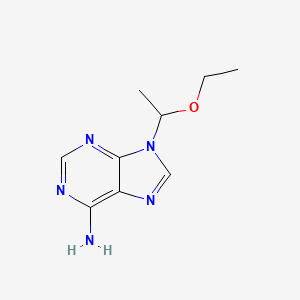

![Butan-2-yl 6-[(3-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14142542.png)
